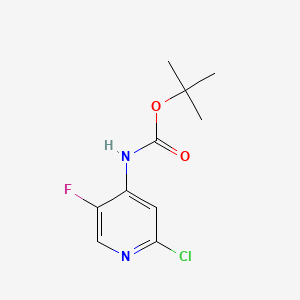

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-chloro-5-fluoropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGCIYPWZVRMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857137 | |

| Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354223-67-8 | |

| Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

CAS Number: 71741530

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to its structural motifs, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development.

Chemical and Physical Properties

Quantitative data for this compound has been aggregated from various sources and is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C10H12ClFN2O2 | PubChem[1] |

| Molecular Weight | 246.67 g/mol | PubChem[1] |

| CAS Number | 71741530 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 246.057482 | PubChem[1] |

| Monoisotopic Mass | 246.057482 | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Complexity | 259 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable commercially available pyridine derivative.

Caption: Proposed two-step synthesis of the target compound.

Detailed Methodologies (Hypothetical)

Step 1: Synthesis of 4-amino-2-chloro-5-fluoropyridine (Precursor)

A solution of 2,4-dichloro-5-fluoropyridine in a suitable solvent (e.g., ethanol) would be treated with a source of ammonia, such as aqueous or gaseous ammonia, in a sealed reaction vessel. The reaction would likely require elevated temperatures to facilitate the nucleophilic aromatic substitution at the more reactive C4 position. Upon completion, the reaction mixture would be worked up by removing the solvent, followed by an extractive procedure to isolate the aminopyridine precursor. Purification would likely be achieved by recrystallization or column chromatography.

Step 2: Boc Protection of 4-amino-2-chloro-5-fluoropyridine

To a solution of 4-amino-2-chloro-5-fluoropyridine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), a base such as triethylamine or 4-dimethylaminopyridine (DMAP) would be added. Di-tert-butyl dicarbonate ((Boc)2O) would then be added portion-wise at room temperature or 0 °C. The reaction would be stirred until completion, as monitored by thin-layer chromatography (TLC). The workup would involve washing the organic layer with aqueous solutions to remove the base and any byproducts, followed by drying and concentration of the solvent. The final product, this compound, would be purified by column chromatography or recrystallization.

Applications in Drug Development

Halogenated pyridines are a class of compounds with significant applications in medicinal chemistry. The presence of chlorine and fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design. The carbamate functional group, specifically the Boc-protected amine, serves as a key intermediate for further synthetic transformations, allowing for the introduction of diverse functionalities through deprotection and subsequent coupling reactions.

While specific biological activities or signaling pathway involvements for this compound have not been reported in the available literature, its structural features suggest its potential as a scaffold or building block for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other targeted therapies.

Safety and Handling

A detailed material safety data sheet (MSDS) for this compound is not publicly available. However, based on the handling precautions for structurally similar compounds, the following general guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Logical Relationships in Application

The primary utility of this compound in a research and development setting is as a synthetic intermediate. The logical workflow for its application is outlined below.

Caption: Application workflow of the title compound in synthesis.

This workflow highlights the strategic importance of the Boc protecting group, which allows for the unmasking of the reactive amine functionality at a desired stage of a multi-step synthesis, enabling the construction of complex molecular architectures.

References

An In-depth Technical Guide to the Chemical Properties of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, a halogenated pyridinyl carbamate of interest in synthetic and medicinal chemistry. Due to its structural motifs, this compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This document summarizes its chemical structure, physical properties, and available safety information, and provides a logical framework for its potential reactivity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties are calculated, experimentally determined data for this specific compound is not widely available in public literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClFN₂O₂ | PubChem[1] |

| Molecular Weight | 246.66 g/mol | PubChem[1] |

| CAS Number | 1354223-67-8 | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Chemical Structure and Reactivity

The structure of this compound, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amine, dictates its chemical reactivity.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the chlorine and fluorine atoms, activates the ring towards nucleophilic aromatic substitution. The chlorine atom at the 2-position is a potential site for displacement by various nucleophiles.

-

Boc-Group Deprotection: The tert-butoxycarbonyl protecting group on the amine can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, 2-chloro-5-fluoropyridin-4-amine. This unmasked amine can then be used in a variety of subsequent chemical transformations, such as amide bond formation or further substitutions.

-

Directed Ortho-Metalation: The carbamate group can potentially direct ortho-metalation, allowing for the introduction of electrophiles at the 3-position of the pyridine ring.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, a general synthetic approach can be inferred from standard organic chemistry principles.

Logical Synthesis Workflow:

References

Stability of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate under acidic conditions. Due to the absence of specific stability data for this compound in the public domain, this document outlines the fundamental principles governing the acid-catalyzed degradation of the tert-butoxycarbonyl (Boc) protecting group, presents a detailed experimental protocol for a comprehensive stability study, and provides templates for data presentation and visualization. This guide is intended to equip researchers with the necessary framework to experimentally determine the stability profile of this and related compounds.

Introduction

This compound is a halogenated pyridinyl derivative containing a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely utilized in organic synthesis and medicinal chemistry due to its robustness under many reaction conditions and its facile removal under acidic conditions. Understanding the acidic lability of this specific molecule is critical for its application in drug discovery and development, particularly concerning formulation, storage, and in vivo stability where it may be exposed to acidic environments such as the gastric fluid.

The stability of the Boc group is primarily dictated by the pH of the surrounding medium. Generally, Boc-protected amines are stable at neutral to basic pH but undergo cleavage under acidic conditions. The cleavage mechanism involves protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene and a proton. This process ultimately liberates the free amine and carbon dioxide.

This guide will detail a proposed experimental workflow to quantitatively assess the stability of this compound and present the data in a clear, comparative format.

Predicted Acid-Catalyzed Decomposition Pathway

The primary degradation pathway for this compound in an acidic medium is the cleavage of the Boc protecting group to yield 2-chloro-5-fluoropyridin-4-amine.

Proposed Experimental Protocol for Stability Assessment

To quantitatively determine the stability of this compound under acidic conditions, a forced degradation study should be conducted. This involves subjecting the compound to a range of acidic pH values and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound (analytical standard)

-

2-Chloro-5-fluoropyridin-4-amine (for use as a reference standard for the primary degradant)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for pH adjustment)

-

Phosphate or citrate buffer solutions (pH 2, 3, 4, 5, 6, and 7)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Water (deionized or HPLC grade)

Experimental Workflow

The following diagram illustrates the proposed workflow for the stability study.

Detailed Methodology

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Incubation: For each pH condition (e.g., 0.1 M HCl, pH 2, 3, 4, 5, 6, and 7), add a small aliquot of the stock solution to the pre-heated (e.g., 40 °C) buffer to achieve a final concentration of approximately 50-100 µg/mL.

-

Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Sample Quenching: Immediately neutralize the withdrawn sample with a stoichiometric amount of base (e.g., NaOH) to stop the degradation. Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration for analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) is a common starting point. UV detection should be set at a wavelength where both the parent and primary degradant have significant absorbance.

-

Data Analysis: Quantify the peak areas of the parent compound and any degradation products. Calculate the percentage of the parent compound remaining at each time point.

Data Presentation

The quantitative data obtained from the stability study should be summarized in a clear and concise table to facilitate comparison across different acidic conditions.

| pH | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Parent Compound Remaining | % Degradation |

| 0.1 M HCl | 0 | 100.2 | 100.2 | 100.0 | 0.0 |

| 1 | |||||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 12 | |||||

| 24 | |||||

| pH 2.0 | 0 | 99.8 | 99.8 | 100.0 | 0.0 |

| 1 | |||||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 12 | |||||

| 24 | |||||

| pH 4.0 | 0 | 100.1 | 100.1 | 100.0 | 0.0 |

| 24 | |||||

| pH 7.0 | 0 | 99.9 | 99.9 | 100.0 | 0.0 |

| 24 |

Table 1: Hypothetical Stability Data for this compound

From this data, the degradation rate constant (k) and half-life (t1/2) at each pH can be calculated, assuming pseudo-first-order kinetics, which is common for degradation studies where the concentration of the acid is in large excess.

| pH | Degradation Rate Constant (k, hr-1) | Half-life (t1/2, hours) |

| 0.1 M HCl | ||

| pH 2.0 | ||

| pH 4.0 | ||

| pH 7.0 |

Table 2: Calculated Degradation Kinetics

Logical Relationship for Stability Assessment

The following diagram illustrates the logical flow from experimental setup to the final stability assessment.

Conclusion

While specific experimental data on the acidic stability of this compound is not currently available in the literature, the well-established chemistry of the Boc protecting group allows for a robust prediction of its lability in acidic environments. The compound is expected to be stable at neutral and mildly acidic pH but will likely undergo significant degradation at highly acidic pH values (pH < 2). The experimental protocol and data analysis framework provided in this guide offer a comprehensive approach for researchers to quantitatively determine the stability profile of this molecule. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and predicting the in vivo behavior of this and structurally related compounds.

An In-depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5-fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro group in 2-chloro-5-fluoropyridines, a crucial scaffold in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). The presence of both a chloro and a fluoro substituent significantly influences the regioselectivity and rate of these reactions. This document consolidates quantitative data from the literature, details experimental protocols for key transformations, and provides mechanistic insights through signaling pathway diagrams to serve as a valuable resource for professionals in the field.

Introduction

2-Chloro-5-fluoropyridine is a versatile heterocyclic building block widely employed in the synthesis of pharmaceuticals and agrochemicals. The pyridine nitrogen atom and the halogen substituents withdraw electron density from the ring, making it susceptible to nucleophilic attack. The chloro group at the 2-position is the primary site for substitution in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 5-position further modulates the electronic properties of the ring, influencing the reactivity of the C-Cl bond. Understanding the factors that govern the reactivity and regioselectivity of SNAr reactions on this scaffold is paramount for the rational design and efficient synthesis of target molecules.

Electronic Effects and Reactivity

The reactivity of the chloro group in 2-chloro-5-fluoropyridine is a consequence of the combined electron-withdrawing effects of the pyridine nitrogen and the fluorine atom. The nitrogen atom significantly lowers the energy of the LUMO of the π-system, making the ring carbons more electrophilic. The fluorine atom, through its strong inductive effect (-I), further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored in the second step by the departure of the leaving group.

The presence of the fluorine atom at the 5-position enhances the electrophilicity of the C-2 position, thereby accelerating the rate of nucleophilic attack. While fluorine is more electronegative than chlorine, the C-Cl bond is generally more labile in SNAr reactions on electron-deficient aromatic rings, especially when the attack is at a position activated by the ring nitrogen.

Quantitative Data on Nucleophilic Aromatic Substitution (SNAr) Reactions

The following tables summarize the quantitative data for SNAr reactions of 2-chloro-5-fluoropyridine with various nucleophiles. It is important to note that specific yields and reaction conditions can vary depending on the scale of the reaction and the purity of the reagents.

Table 1: Amination Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Piperidine | K₂CO₃, DMF, 100 °C, 12 h | 5-Fluoro-2-(piperidin-1-yl)pyridine | High | General SNAr conditions for similar substrates |

| Morpholine | K₂CO₃, DMF, 100 °C, 12 h | 4-(5-Fluoropyridin-2-yl)morpholine | High | General SNAr conditions for similar substrates |

| Aniline | NaH, THF, 60 °C, 8 h | N-(5-Fluoropyridin-2-yl)aniline | Moderate to High | General SNAr conditions for similar substrates |

Table 2: Thiolation Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiophenol | K₂CO₃, DMF, 80 °C, 6 h | 5-Fluoro-2-(phenylthio)pyridine | High | General SNAr conditions for similar substrates |

| Sodium thiomethoxide | NaSMe, MeOH, rt, 4 h | 5-Fluoro-2-(methylthio)pyridine | High | General SNAr conditions for similar substrates |

Table 3: Alkoxylation Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium methoxide | NaOMe, MeOH, reflux, 6 h | 5-Fluoro-2-methoxypyridine | High | General SNAr conditions for similar substrates |

| Sodium ethoxide | NaOEt, EtOH, reflux, 6 h | 2-Ethoxy-5-fluoropyridine | High | General SNAr conditions for similar substrates |

Experimental Protocols

The following are detailed methodologies for key SNAr reactions on 2-chloro-5-fluoropyridine. These protocols are representative and may require optimization for specific applications.

General Procedure for Amination Reactions

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq)

-

Amine (e.g., piperidine, morpholine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluoropyridine and anhydrous DMF.

-

Add the amine and potassium carbonate to the solution.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Thiolation Reactions

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq)

-

Thiol (e.g., thiophenol) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous DMF.

-

Add potassium carbonate to the solution and stir for 15 minutes at room temperature to form the thiolate.

-

Add 2-chloro-5-fluoropyridine to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for Alkoxylation Reactions

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq)

-

Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.5 eq)

-

Anhydrous corresponding alcohol (e.g., methanol, ethanol)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol and the sodium alkoxide.

-

Stir the mixture until the sodium alkoxide is completely dissolved.

-

Add 2-chloro-5-fluoropyridine to the alkoxide solution.

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by adding water.

-

Remove the excess alcohol under reduced pressure.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography.

Mechanistic Insights and Regioselectivity

The regioselectivity of nucleophilic attack on 2-chloro-5-fluoropyridine is a critical aspect to consider. The chloro group is at the 2-position, which is ortho to the ring nitrogen, while the fluoro group is at the 5-position, which is meta to the nitrogen. In SNAr reactions on pyridines, the positions ortho and para to the nitrogen are significantly more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.

Computational studies on related halopyridines suggest that the attack of a nucleophile at the C-2 position is kinetically and thermodynamically favored over attack at the C-5 position. The resulting Meisenheimer intermediate from C-2 attack is better stabilized.

dot

A Technical Guide to Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate: A Pivotal Building Block for Advanced Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, a key heterocyclic building block in the development of targeted kinase inhibitors. We will explore its synthesis, physicochemical properties, and its application in the synthesis of potent therapeutic agents, with a special focus on the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib.

Introduction

Kinase inhibitors have revolutionized the landscape of cancer therapy. The design of specific and potent inhibitors often relies on the use of highly functionalized heterocyclic scaffolds. The substituted aminopyridine core is a prominent feature in many successful kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound serves as a crucial intermediate, providing a strategically protected amino group and halogen substitutions that can be exploited for further chemical modifications and to enhance binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine during synthetic manipulations and can be removed under acidic conditions.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H12ClFN2O2 | [5] |

| Molecular Weight | 246.67 g/mol | [5] |

| IUPAC Name | tert-butyl N-(2-chloro-5-fluoropyridin-4-yl)carbamate | [5] |

| CAS Number | 1454847-83-5 | [5] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the protection of the amino group of 2-chloro-5-fluoropyridin-4-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the introduction of a Boc protecting group onto an amine.[1][2][3][4]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-chloro-5-fluoropyridin-4-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

To a solution of 2-chloro-5-fluoropyridin-4-amine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[1][3][6]

-

Application in Kinase Inhibitor Synthesis: The Case of Lorlatinib (PF-06463922)

This compound and its analogs are pivotal intermediates in the synthesis of complex kinase inhibitors. A prominent example is Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[7][8] Although the exact starting material for the large-scale synthesis of Lorlatinib may vary, the core chemistry involves the coupling of a functionalized aminopyridine with other cyclic fragments to construct the final macrocyclic structure.[7][8][9]

The general synthetic strategy involves:

-

Deprotection: Removal of the Boc group from the aminopyridine building block to liberate the free amine.

-

Coupling Reactions: The deprotected aminopyridine is then coupled with other key intermediates through reactions such as Suzuki or Buchwald-Hartwig cross-coupling to form the carbon-carbon or carbon-nitrogen bonds necessary to assemble the core structure of the inhibitor.[7][9]

-

Macrocyclization: In the case of Lorlatinib, a final intramolecular reaction, such as an amide bond formation, is performed to form the macrocyclic ring.[7][8]

Mechanism of Action and Targeted Signaling Pathway

Kinase inhibitors containing the 2-aminopyridine scaffold, such as Lorlatinib, function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Lorlatinib is a potent inhibitor of ALK and ROS1, receptor tyrosine kinases that can become constitutively active through chromosomal rearrangements (e.g., EML4-ALK) or mutations, driving the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[7][8][10] The ALK signaling pathway, when activated, promotes cell proliferation, survival, and differentiation through several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Biological Activity of a Representative Kinase Inhibitor

The utility of this compound as a building block is demonstrated by the high potency of the resulting kinase inhibitors. Lorlatinib, for instance, exhibits potent inhibitory activity against wild-type ALK and ROS1, as well as a broad range of clinically relevant resistance mutations that emerge during treatment with earlier-generation inhibitors.[10][11][12]

Table: In Vitro Inhibitory Activity of Lorlatinib (PF-06463922)

| Kinase Target | IC₅₀ (nM) | Reference |

| Wild-Type ALK | 1 | [10] |

| Wild-Type ROS1 | 2 | [8] |

| ALK L1196M (Crizotinib-resistant) | 1 | [10] |

| ALK G1269A (Crizotinib-resistant) | 1 | [10] |

| ALK C1156Y (Crizotinib-resistant) | 3 | [10] |

| ALK G1202R (Second-gen resistant) | 15 | [10] |

| ALK F1174L (Neuroblastoma mutant) | 1 | [10] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its pre-functionalized and protected structure allows for efficient incorporation into complex molecular architectures. The successful development of potent, third-generation inhibitors like Lorlatinib underscores the importance of such intermediates in modern drug discovery. The strategic placement of chloro and fluoro substituents on the pyridine ring can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule, making this building block a continued focus for the development of next-generation targeted therapies.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound | C10H12ClFN2O2 | CID 71741530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vet.purdue.edu [vet.purdue.edu]

- 7. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate. This reaction is a crucial transformation for the synthesis of functionalized aminopyridine derivatives, which are key structural motifs in many pharmaceutical agents. The protocol herein is designed as a robust starting point for optimization, addressing the challenges associated with the amination of an electron-deficient heteroaryl chloride.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] For heteroaryl chlorides, such as the title compound, the reaction can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] The electronic properties of the pyridine ring, further influenced by the fluorine and carbamate substituents, necessitate careful selection of the catalyst system and reaction conditions to achieve high yields and avoid common side reactions like hydrodehalogenation.[3]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These values are based on literature precedents for similar substrates and should serve as a benchmark for reaction optimization.[1][3][4]

| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) / BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |

| 3 | n-Butylamine | G3-XPhos (2) | LHMDS | THF | 80 | 10 | 80-90 |

| 4 | Piperidine | Pd₂(dba)₃ (2) / DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 70-80 |

| 5 | Benzylamine | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu | Dioxane | 100 | 14 | 82-92 |

Experimental Protocols

This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or microwave vial

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[3]

-

Add sodium tert-butoxide (1.2 - 1.5 equivalents).

-

Add this compound (1.0 equivalent).

-

Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the starting material).

-

Finally, add morpholine (1.2 equivalents) via syringe.

-

-

Reaction Conditions:

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted aminopyridine derivative.

-

Mandatory Visualizations

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Chloro-5-fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for various cross-coupling reactions involving 2-chloro-5-fluoropyridines. This substrate is a valuable building block in medicinal chemistry, and its successful functionalization is crucial for the synthesis of novel drug candidates. This document outlines detailed protocols for common cross-coupling reactions and provides data for catalyst and condition selection.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 2-chloro-5-fluoropyridine, several types of coupling reactions can be employed to introduce a variety of functional groups at the 2-position. The choice of the specific coupling reaction and the catalyst system is critical for achieving high yields and selectivity. The most common and versatile palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Other notable reactions include Heck, Kumada, Stille, and Negishi couplings.

The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation (or a related step) with the coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Catalyst and Condition Selection for Cross-Coupling with 2-Chloro-5-fluoropyridines

The selection of an appropriate palladium catalyst system is paramount for the successful cross-coupling of 2-chloro-5-fluoropyridine. The electron-deficient nature of the pyridine ring and the presence of the fluorine atom can influence the reactivity of the C-Cl bond. Below is a summary of recommended catalyst systems and conditions for various cross-coupling reactions.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine with Arylboronic Acids

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >90 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-100 | >90 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 |

| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | High |

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyridine with Amines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | High |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 | High |

| [Pd(NHC)(allyl)Cl] | NHC (e.g., IPr) | NaOt-Bu | Toluene or Dioxane | RT - 100 | High |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | Reflux | High |

Table 3: Recommended Catalyst Systems for Sonogashira Coupling of 2-Chloro-5-fluoropyridine with Terminal Alkynes

| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF or DMF | RT - 60 | High |

| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | Moderate to High |

| [Pd(NHC)Cl₂]₂ | CuI | NHC (e.g., IPr) | Cs₂CO₃ | Dioxane | 80-100 | High |

| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 72-96 |

Experimental Protocols

The following are detailed protocols for the most common cross-coupling reactions with 2-chloro-5-fluoropyridine. These should serve as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-chloro-5-fluoropyridine with an arylboronic acid.

Materials:

-

2-Chloro-5-fluoropyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-fluoropyridine, the arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst premix to the Schlenk flask.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination of 2-chloro-5-fluoropyridine with a primary or secondary amine.

Materials:

-

2-Chloro-5-fluoropyridine (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

Xantphos (2-4 mol%)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

-

Anhydrous toluene or dioxane

-

Glovebox or Schlenk line for handling air-sensitive reagents

-

Nitrogen or Argon gas

Procedure:

-

Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.

-

Add the base (Cs₂CO₃ or NaOt-Bu).

-

Add 2-chloro-5-fluoropyridine and the amine.

-

Add the anhydrous solvent.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature.

-

Quench the reaction carefully with water or saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of 2-chloro-5-fluoropyridine with a terminal alkyne.

Materials:

-

2-Chloro-5-fluoropyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triphenylphosphine (PPh₃) (if not using a pre-formed complex)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous THF or DMF

-

Inert atmosphere setup

Procedure:

-

To a solution of 2-chloro-5-fluoropyridine and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

-

Add triethylamine to the mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Once the reaction is complete, dilute the mixture with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screeningdot

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Chloro-5-fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in synthetic organic chemistry, particularly for the functionalization of electron-deficient heterocyclic systems. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the ability to selectively introduce substituents onto this ring is of paramount importance. 2-Chloro-5-fluoropyridine is a valuable building block that offers two distinct halogen atoms for potential substitution. Understanding the reaction conditions that govern the selective substitution of either the chloro or fluoro group is crucial for its effective utilization in the synthesis of complex molecules.

These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic aromatic substitution of 2-chloro-5-fluoropyridines with a focus on amine, alcohol, and thiol nucleophiles. Detailed experimental protocols and a summary of quantitative data are presented to guide researchers in designing and executing these transformations.

Regioselectivity in Nucleophilic Aromatic Substitution

In the context of nucleophilic aromatic substitution on pyridines, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically activated towards nucleophilic attack. For 2-chloro-5-fluoropyridine, both the C2 and C5 positions are substituted with halogens. The general trend for leaving group ability in SNAr reactions is F > Cl > Br > I, which is inverse to their trend in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex, which is stabilized by electron-withdrawing groups. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the intermediate. Consequently, in SNAr reactions of 2-chloro-5-fluoropyridine, the C2 position is generally more activated towards nucleophilic attack, leading to the preferential displacement of the chloride leaving group.

Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution of 2-chloro-5-fluoropyridine with various classes of nucleophiles. It is important to note that reaction optimization may be necessary for specific substrates to achieve optimal yields.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 12 | >95 |

| Aniline | K₂CO₃ | DMF | 100 | 8 | 85-95 |

| Benzylamine | Et₃N | Acetonitrile | Reflux | 6 | >90 |

| Piperidine | Na₂CO₃ | Dioxane | 100 | 12 | 80-90 |

Table 2: Reaction with Alcohol and Phenol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium methoxide | - | Methanol | Reflux | 4 | >90 |

| Phenol | K₂CO₃ | DMF | 120 | 12 | 80-90 |

| Benzyl alcohol | KOtBu | THF | 50 | 3 | >95 |

| Isopropanol | NaH | THF | 65 | 6 | 75-85 |

Table 3: Reaction with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 80 | 2 | >95 |

| Sodium thiophenoxide | - | DMF | 25 | 1 | >98 |

| Benzyl mercaptan | NaH | THF | 25 | 3 | 90-98 |

| Ethanethiol | Et₃N | Acetonitrile | 50 | 4 | 85-95 |

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: Synthesis of 2-(Morpholin-4-yl)-5-fluoropyridine

-

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium phosphate tribasic (K₃PO₄) (1.5 eq)

-

tert-Amyl alcohol (0.2 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add K₃PO₄ (1.5 equivalents).

-

Add 2-chloro-5-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

-

Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholin-4-yl)-5-fluoropyridine.

-

Protocol 2: Synthesis of 5-Fluoro-2-phenoxypyridine

-

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-fluoropyridine (1.0 eq), phenol (1.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: Synthesis of 5-Fluoro-2-(phenylthio)pyridine

-

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous DMF.

-

Add K₂CO₃ (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the thiophenoxide in situ.

-

Add 2-chloro-5-fluoropyridine (1.0 eq) to the mixture.

-

Heat the reaction to 80 °C and monitor by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

-

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the nucleophilic aromatic substitution of 2-chloro-5-fluoropyridines.

Caption: General mechanism of SNAr on 2-chloro-5-fluoropyridine.

Caption: A typical experimental workflow for SNAr reactions.

Caption: Decision tree for selecting initial reaction conditions.

Application Note: Deprotection of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate using Trifluoroacetic Acid (TFA)

Abstract

This application note provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate to yield 2-chloro-5-fluoropyridin-4-amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a highly effective reagent for this transformation, affording the desired amine salt with volatile byproducts that are simple to remove.[1][3] This protocol is intended for researchers, scientists, and drug development professionals requiring access to substituted aminopyridines as key intermediates in medicinal chemistry and materials science.

Introduction

Substituted halopyridines, such as 2-chloro-5-fluoropyridin-4-amine, are valuable synthetic intermediates for the generation of various heterocyclic systems, including imidazopyridines and other scaffolds relevant to pharmaceutical development.[4] The Boc protecting group offers a robust method for masking the amine functionality during preceding synthetic steps. Its clean and efficient cleavage is a critical final step. The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][5] This unstable intermediate readily decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the trifluoroacetate salt.[2][6]

Reaction Scheme

The deprotection reaction proceeds as follows:

-

Starting Material: this compound

-

Reagent: Trifluoroacetic Acid (TFA)

-

Solvent: Dichloromethane (DCM)

-

Product: 2-chloro-5-fluoropyridin-4-amine trifluoroacetate salt

Experimental Protocol

Materials

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions

-

Trifluoroacetic acid (TFA) is extremely corrosive and volatile. It must be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle it in a fume hood.

-

The neutralization step with sodium bicarbonate will produce carbon dioxide (CO₂) gas.[1][2] Ensure adequate venting and add the basic solution slowly to control the effervescence and prevent pressure buildup in the separatory funnel.

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[2]

-

TFA Addition: Cool the stirred solution to 0 °C in an ice-water bath. Add trifluoroacetic acid (5-10 eq) dropwise via syringe or dropping funnel over 5-10 minutes. A common ratio is a 1:1 mixture of DCM to TFA (v/v).[7]

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.[1] Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as eluent) or LC-MS until all the starting material has been consumed.

-

Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[7][8] b. Dissolve the resulting residue in ethyl acetate or DCM. c. Carefully transfer the solution to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.[1][9] Continue adding the basic solution until CO₂ evolution ceases and the aqueous layer is basic (pH > 8). d. Separate the organic layer. Wash it sequentially with water and then brine.[1] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-chloro-5-fluoropyridin-4-amine.

-

Purification: If necessary, the crude product can be purified by silica gel column chromatography or recrystallization to obtain the final product of high purity.

Data Presentation

The efficiency of Boc deprotection is dependent on several factors. The following table summarizes typical reaction parameters based on established protocols for similar substrates.

| Parameter | Condition | Rationale / Reference |

| Substrate Conc. | 0.1 - 0.5 M in DCM | Standard concentration range for efficient reaction kinetics.[1] |

| TFA Concentration | 25% - 50% (v/v) in DCM | Effective for most Boc-protected amines.[7] Higher concentrations can accelerate the reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls potential exotherms; reaction proceeds readily at room temperature.[1][7] |

| Reaction Time | 1 - 4 hours | Typically sufficient for complete conversion, should be monitored by TLC or LC-MS.[1] |

| Typical Yield | >90% (Crude) | High yields are generally expected for this type of transformation. |

| Purity | High | The product is often obtained in high purity after a standard aqueous work-up. |

Visualization of Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

Caption: Workflow for the TFA-mediated deprotection of a Boc-protected aminopyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

Application Note: A Scalable Protocol for the Synthesis of 2-Aryl-5-fluoro-4-(tert-butoxycarbonylamino)pyridines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the large-scale synthesis of polysubstituted pyridines via a Suzuki-Miyaura cross-coupling reaction. The protocol outlines the synthesis of 2-aryl-5-fluoro-4-(tert-butoxycarbonylamino)pyridines starting from the versatile building block, tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate. Polysubstituted pyridines are privileged scaffolds in medicinal chemistry, and this methodology offers a reliable and scalable route to novel derivatives for drug discovery programs.

Introduction

Substituted pyridines are fundamental heterocyclic motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their ability to act as bioisosteres for phenyl rings and engage in hydrogen bonding has made them a cornerstone of modern drug design. The targeted synthesis of polysubstituted pyridines, however, can be challenging. This application note details a robust and scalable Suzuki-Miyaura cross-coupling protocol for the C-2 arylation of this compound.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2][3] This method is renowned for its functional group tolerance, mild reaction conditions, and commercial availability of reagents, making it ideal for complex molecule synthesis in drug development. The protocol herein provides a reproducible method for generating a library of 2-aryl-5-fluoropyridine derivatives, which are key intermediates for further functionalization.

Reaction Scheme

The overall synthetic transformation is depicted below. The chlorine atom at the C-2 position of the pyridine ring serves as the electrophilic partner for the palladium-catalyzed cross-coupling with a generic arylboronic acid.

References

Synthesis of 4-amino-2-aryl-5-fluoropyridines using Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a library of 4-amino-2-aryl-5-fluoropyridines. The synthetic strategy is based on a two-step sequence commencing with the versatile building block, tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl substituents at the 2-position of the pyridine ring. The subsequent step is the acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final 4-amino-2-aryl-5-fluoropyridine products. This methodology offers a robust and flexible route to novel substituted aminopyridines, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

Substituted 4-aminopyridines are privileged structural motifs found in numerous biologically active compounds and pharmaceutical agents. The introduction of aryl groups at the 2-position and a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of these molecules. The following protocols detail a reliable method for the synthesis of a diverse range of 2-aryl-4-amino-5-fluoropyridines, leveraging the Suzuki-Miyaura cross-coupling reaction. The use of this compound as the starting material allows for a modular and efficient synthesis.

Overall Synthetic Scheme

The synthesis proceeds in two key steps as illustrated below:

-

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between this compound and various arylboronic acids.

-

Boc Deprotection: The removal of the Boc protecting group under acidic conditions to afford the target 4-amino-2-aryl-5-fluoropyridines.

Caption: General two-step synthesis of 4-amino-2-aryl-5-fluoropyridines.

Data Presentation: Suzuki-Miyaura Cross-Coupling

The following table summarizes the representative yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of commercially available arylboronic acids. The presented data is illustrative of typical results obtained under the optimized reaction conditions detailed in the experimental protocol.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Isolated Yield (%) |

| 1 | Phenylboronic acid | tert-Butyl (5-fluoro-2-phenylpyridin-4-yl)carbamate | 85 |

| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (5-fluoro-2-(4-methoxyphenyl)pyridin-4-yl)carbamate | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | tert-Butyl (5-fluoro-2-(4-(trifluoromethyl)phenyl)pyridin-4-yl)carbamate | 78 |

| 4 | 3-Chlorophenylboronic acid | tert-Butyl (2-(3-chlorophenyl)-5-fluoropyridin-4-yl)carbamate | 81 |

| 5 | 2-Methylphenylboronic acid | tert-Butyl (5-fluoro-2-(o-tolyl)pyridin-4-yl)carbamate | 75 |

| 6 | Naphthalene-2-boronic acid | tert-Butyl (5-fluoro-2-(naphthalen-2-yl)pyridin-4-yl)carbamate | 88 |

| 7 | Pyridine-3-boronic acid | tert-Butyl (5-fluoro-[2,3'-bipyridin]-4-yl)carbamate | 72 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general and robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating capabilities

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the corresponding arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]

-

Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.[1]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tert-butyl 2-aryl-5-fluoropyridin-4-ylcarbamate.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the standard procedure for the removal of the Boc protecting group from the synthesized 2-aryl-5-fluoropyridin-4-ylcarbamates using trifluoroacetic acid (TFA).[2][3]

Materials:

-

tert-Butyl 2-aryl-5-fluoropyridin-4-ylcarbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve the tert-butyl 2-aryl-5-fluoropyridin-4-ylcarbamate (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2 mL) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1-3 hours. The deprotection is typically accompanied by the evolution of carbon dioxide gas.[4][5]

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in ethyl acetate (20 mL).

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the organic layer until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude 4-amino-2-aryl-5-fluoropyridine can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The protocols described provide an efficient and versatile synthetic route to a variety of 4-amino-2-aryl-5-fluoropyridines. The modularity of the Suzuki-Miyaura cross-coupling reaction allows for the introduction of a wide range of aryl substituents, making this methodology highly valuable for the generation of compound libraries for screening in drug discovery programs. The reaction conditions are robust, and the purification procedures are straightforward, making this synthetic strategy amenable to both small-scale and larger-scale applications.

References

Application Notes and Protocols: Synthesis of HPK1 Inhibitors Using Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate as a key intermediate in the synthesis of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Detailed protocols for a representative synthesis and a standard HPK1 kinase inhibition assay are provided to guide researchers in the development of novel immunomodulatory agents for cancer therapy.

Introduction to HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1] By dampening the activation of these immune cells, HPK1 acts as an intracellular immune checkpoint.[1] Inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity in preclinical models, making it a compelling target for the development of novel cancer immunotherapies.[2][3]

The Role of this compound

This compound is a versatile chemical building block for the synthesis of various kinase inhibitors. Its structure incorporates several key features:

-

A Pyridine Core: A common scaffold in many kinase inhibitors.

-

A Chlorine Atom: A reactive site amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains.

-

A Fluorine Atom: Can modulate the electronic properties and metabolic stability of the final compound.

-

A Boc-Protected Amine: Provides a handle for further functionalization or can be deprotected to reveal a primary amine.

These features make it an ideal starting material for the construction of a diverse library of compounds to target the ATP-binding site of HPK1.

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to its degradation and the attenuation of downstream signaling pathways that are crucial for T-cell activation.

Experimental Protocols

Representative Synthesis of an HPK1 Inhibitor

This protocol describes a representative two-step synthesis of a potential HPK1 inhibitor using this compound. The first step is a nucleophilic aromatic substitution (SNAr) reaction, followed by a Suzuki coupling.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of this compound (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add the desired amine nucleophile (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the intermediate product.

Step 2: Suzuki Coupling

-

In a microwave vial, combine the intermediate from Step 1 (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq), and a base like potassium carbonate (2.0 eq).

-

Add a mixture of dioxane and water (e.g., 4:1) to the vial and degas the mixture with nitrogen or argon.

-

Seal the vial and heat it in a microwave reactor at 100-150 °C for 30-60 minutes.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by flash column chromatography or preparative HPLC.

HPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of a synthesized compound against HPK1 using a commercially available ADP-Glo™ Kinase Assay kit.

Materials:

-

Recombinant HPK1 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Test compound serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the HPK1 enzyme and substrate in the kinase assay buffer.

-

Add 1 µL of the test compound at various concentrations (and DMSO as a control) to the wells of a 384-well plate.

-

Add 2 µL of the enzyme/substrate mixture to each well.

-